p-Guanidinobenzoic acid ethyl ester hydrochloride

Description

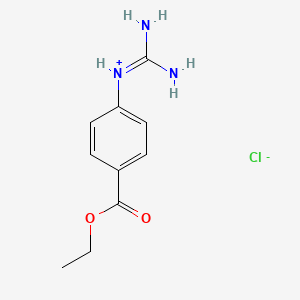

p-Guanidinobenzoic acid ethyl ester hydrochloride is a synthetic compound characterized by a benzoic acid backbone substituted with a guanidino group at the para position, esterified with ethanol, and stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₃N₃O₂·HCl, with a predicted collision cross-section ranging between 146.4–155.0 Ų across different charge states . The compound’s pharmacological significance stems from its active moiety, p-guanidinobenzoic acid, which is integral to the serine protease inhibitor nafamostat. This moiety enables covalent interactions with enzymes like trypsin and transmembrane protease serine 2 (TMPRSS2), contributing to antiviral and anti-inflammatory activities .

Properties

CAS No. |

24503-25-1 |

|---|---|

Molecular Formula |

C10H14ClN3O2 |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

diaminomethylidene-(4-ethoxycarbonylphenyl)azanium;chloride |

InChI |

InChI=1S/C10H13N3O2.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)13-10(11)12;/h3-6H,2H2,1H3,(H4,11,12,13);1H |

InChI Key |

JVKHTQOESNXCQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[NH+]=C(N)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Guanidinobenzoic acid ethyl ester hydrochloride typically involves the esterification of p-Guanidinobenzoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Esterification and Coupling Reactions

The acid chloride intermediate undergoes nucleophilic acyl substitution with phenolic esters or alcohols to form substituted phenyl esters. Pyridine is often used as a solvent and HCl scavenger:

Mechanistic Insight :

The reaction proceeds via activation of the carbonyl group by SOCl₂, followed by nucleophilic attack by the phenolic oxygen. Post-reaction workup involves pH adjustment (e.g., NaHCO₃) and recrystallization .

Salt Formation and Purification

The hydrochloride salt can be converted to other salts (e.g., mesylate, tosylate) for improved solubility or stability:

| Salt Type | Reagent Used | Conditions | Product Purity | Reference |

|---|---|---|---|---|

| Mesylate | Methanesulfonic acid | pH 3 adjustment in methanol | 99% (HPLC) | , |

| Tosylate | p-Toluenesulfonic acid | Ethanol reflux | 98% |

Example :

Recrystallization of the hydrochloride with methanesulfonic acid in methanol yielded p-(p-guanidinobenzoyloxy)phenylacetic acid mesylate (m.p. 203–205°C) .

Hydrolysis and Functional Group Interconversion

The ethyl ester can be hydrolyzed under acidic or basic conditions to regenerate p-guanidinobenzoic acid:

Yield Data :

Hydrolysis with HBr/acetic acid achieved >95% conversion to the free acid .

Stability and Decomposition

The compound exhibits stability in dry, cool conditions but decomposes under prolonged heat or extreme pH:

| Condition | Observation | Reference |

|---|---|---|

| >150°C | Decomposition (charring) | |

| pH <2 or >10 | Ester hydrolysis within 1 hr |

Scientific Research Applications

Pharmaceutical Applications

- Anti-Plasmin and Anti-Trypsin Agent: Guanidinobenzoic acid derivatives exhibit inhibitory effects on plasmin and trypsin, making them useful in treating bleeding disorders and acute pancreatitis . Studies on guanidinobenzoic acid derivatives demonstrate that they inhibit plasmin activity .

Synthesis and Preparation

- Intermediate Synthesis: Guanidinobenzoic acid derivatives can be synthesized using various methods, including reactions involving hydrazides and azides . For instance, hydrazide can react with sodium nitrite and hydrochloric acid to produce azide, an intermediate in synthesizing amino acid derivatives .

- Esterification: The preparation of guanidinobenzoic acid derivatives may involve esterification processes. For example, 4-formylbenzoic acid ethyl ester can be extracted with ether after solvent evaporation during a chemical reaction .

- Condensation Reactions: The preparation method for 4-guanidinobenzoic acid can be improved by using EDC hydrochloride as a condensing agent, which enhances product yield and simplifies technology . The use of EDC hydrochloride facilitates the condensation of guanidinobenzoic acid hydrochloride with methyl paraben .

Solubility

- Solubility in Pharmaceutical Preparations: Guanidinobenzoic acid compounds possess excellent solubility in solvents commonly used in pharmaceutical preparations, such as water and physiological salt solutions .

Other derivatives

Mechanism of Action

The mechanism by which p-Guanidinobenzoic acid ethyl ester hydrochloride exerts its effects involves the interaction of its guanidine group with specific molecular targets. For example, it can inhibit the activity of enzymes like trypsin by binding to their active sites, thereby preventing substrate access and subsequent catalysis . This interaction is facilitated by the strong electrostatic attraction between the guanidine group and the negatively charged residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between p-guanidinobenzoic acid ethyl ester hydrochloride and analogous compounds:

Structural and Functional Comparisons

a. Substituent-Driven Reactivity

- The p-guanidino group in the target compound enhances its ability to form covalent bonds with enzyme active sites, a mechanism critical for protease inhibition . In contrast, glycine ethyl ester hydrochloride (aminoethyl substituent) lacks this reactive group, limiting its role to synthetic chemistry .

- Ethyl p-hydroxybenzoate (p-hydroxy substituent) exhibits antimicrobial properties but operates via non-covalent interactions, making it suitable as a preservative rather than a therapeutic agent .

b. Pharmacological Specificity

- The target compound’s guanidino group confers selectivity for serine proteases, distinguishing it from pyrrolidine-3-carboxylic acid ethyl ester hydrochloride, which lacks protease-targeting functionality and is primarily used in generic drug synthesis .

Research Findings and Mechanistic Insights

- Covalent Binding: Structural studies indicate that the guanidino group in p-guanidinobenzoic acid forms a tetrahedral intermediate with trypsin’s catalytic serine residue, irreversibly inhibiting the enzyme .

Biological Activity

p-Guanidinobenzoic acid ethyl ester hydrochloride (GBAEE) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

GBAEE is derived from p-guanidinobenzoic acid, characterized by the presence of a guanidine group attached to a benzoic acid structure. The ethyl ester form enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN₃O₂ |

| Molecular Weight | 219.68 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | 217-219 °C |

GBAEE exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of biochemical pathways. It has been shown to interact with soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory properties .

Antihypertensive Effects

Research indicates that GBAEE can significantly lower blood pressure in animal models. In spontaneous hypertensive rats, treatment with GBAEE resulted in a marked reduction in blood pressure, suggesting its potential use as an antihypertensive agent .

Anti-inflammatory Properties

GBAEE has demonstrated anti-inflammatory effects by modulating the activity of various inflammatory mediators. Studies have shown that it can reduce the expression of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Study 1: Antihypertensive Effects

In a controlled study involving spontaneous hypertensive rats, GBAEE was administered at varying doses. Results indicated a dose-dependent decrease in systolic blood pressure, with significant reductions observed at higher doses. The study concluded that GBAEE could serve as an effective antihypertensive agent.

Study 2: Anti-inflammatory Mechanism

A separate study investigated the anti-inflammatory effects of GBAEE on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed that GBAEE treatment significantly reduced the secretion of TNF-α and IL-6, indicating its potential for managing inflammatory conditions .

Enzyme Inhibition Studies

GBAEE has been evaluated for its inhibitory effects on various enzymes:

- sEH Inhibition : GBAEE demonstrated potent inhibition against both mouse and human sEH with IC50 values indicating high efficacy.

- Cholinesterase Inhibition : Preliminary studies suggest that GBAEE may also inhibit acetylcholinesterase, although further research is needed to confirm this effect and its implications for neurodegenerative diseases .

Q & A

Q. How can GC-MS be utilized to trace metabolic byproducts of this compound in environmental samples?

- Methodology : Derivatize metabolites with BSTFA to enhance volatility. Identify fragmentation patterns using NIST libraries (e.g., match >85% similarity). Quantify via internal standard calibration (e.g., deuterated ethyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.